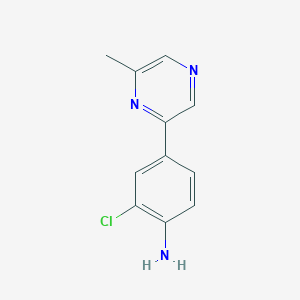

2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Description

Properties

IUPAC Name |

2-chloro-4-(6-methylpyrazin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXKZGHLWUDIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different anilines under microwave conditions. This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target’s function.

Biochemical Pathways

It’s known that the compound can be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound might affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

Similar compounds have been synthesized using microwave irradiation, which has been shown to decrease reaction time and increase efficiency. This suggests that the compound might have favorable pharmacokinetic properties, such as rapid absorption and efficient metabolism, which could enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Furthermore, the compound’s action can also be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules.

Biological Activity

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 208.65 g/mol

This compound features a chloro group and a methylpyrazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the pyrazine ring enhances its binding affinity to various receptors and enzymes, potentially influencing cellular pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

- Antiparasitic Activity : It has been investigated for its potential as an inhibitor against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays indicated promising results in inhibiting the growth of this parasite .

- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential application in cancer therapy.

Antiparasitic Activity

A systematic study focused on the structure-activity relationship (SAR) around compounds similar to this compound revealed that modifications at the C-2 and C-6 positions significantly impacted potency against T. brucei. Compounds with enhanced lipophilicity showed improved activity profiles, indicating that hydrophobic interactions play a crucial role in their mechanism of action .

Antimicrobial Studies

In a series of tests against various bacterial strains, derivatives of this compound exhibited varying degrees of antimicrobial efficacy. The structure was optimized to enhance solubility and bioavailability, leading to compounds with reduced minimum inhibitory concentrations (MICs) compared to traditional antibiotics .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Differences:

- Pyrazine vs. Imidazole : The pyrazine ring (in this compound) is electron-deficient, favoring nucleophilic substitution, while the imidazole ring () offers hydrogen-bonding capability, enhancing interactions in drug-receptor complexes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

- The methyl group on pyrazine increases LogP compared to the unsubstituted pyrazine analog, suggesting enhanced lipid solubility.

- Crystallographic data for 4-Chloro-N-(pyrazin-2-yl)aniline () reveals intermolecular N–H⋯N hydrogen bonding, a feature likely shared with the methylated derivative but modified by steric effects.

Preparation Methods

Two-Step Coupling and Nucleophilic Displacement Method

A prominent approach involves a two-step sequence starting from a chloro-heterocyclic carboxylic acid:

- Step 1: Coupling of 6-chloropyrimidine-4-carboxylic acid with aniline to form an amide intermediate.

- Step 2: Nucleophilic displacement of the 6-chloro group by an appropriate amine or heterocyclic amine (such as 6-methylpyrazin-2-yl amine) to yield the target compound.

This method leverages the high reactivity of the chloro substituent on the heterocyclic ring towards nucleophilic aromatic substitution, allowing selective installation of the 6-methylpyrazin-2-yl group.

Reductive Amination and Amide Coupling

Analogous heterocyclic amines can be synthesized via reductive amination of amino-thiazole or pyrimidine derivatives with aldehydes, followed by methylation and amide coupling to construct the core structure. Although this method is more commonly applied to related analogues, it provides a useful synthetic precedent for introducing methylated heterocycles.

Diazotization and Reduction for Chloroaniline Formation

For the preparation of chloro-substituted anilines (such as 2-chloro-6-methylaniline, a close analogue), diazotization of nitroaniline precursors followed by reduction using hypophosphorous acid or iron powder under mild conditions has been reported. This one-pot reaction sequence achieves high yields (>80%) and mild reaction conditions, which can be adapted for the synthesis of related chloroaniline intermediates.

Reaction Conditions and Optimization

Representative Experimental Procedure (Adapted)

Synthesis of Intermediate Amide:

- 6-chloropyrimidine-4-carboxylic acid (1 equiv) is dissolved in anhydrous DMF.

- HATU (1.1 equiv) and DIPEA (2 equiv) are added to activate the acid.

- Aniline (1.1 equiv) is added dropwise, and the mixture stirred at room temperature for 12 hours.

- The reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is dried and concentrated to yield the amide intermediate.

Nucleophilic Aromatic Substitution:

- The amide intermediate is dissolved in a suitable solvent (e.g., acetonitrile).

- 6-methylpyrazin-2-yl amine (1.2 equiv) is added.

- The mixture is heated under microwave irradiation at 100–120 °C for 1–2 hours.

- After cooling, the reaction mixture is purified by column chromatography to yield 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Yield and Purity Considerations

- Yields reported for similar nucleophilic displacement reactions range from 70% to 90% depending on the amine nucleophile and reaction conditions.

- Purification typically involves flash chromatography or recrystallization, achieving product purities above 95%.

- Use of microwave heating enhances reaction efficiency and reduces side-product formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step coupling + nucleophilic displacement | 6-chloropyrimidine-4-carboxylic acid + aniline + 6-methylpyrazin-2-yl amine | Amide coupling, nucleophilic aromatic substitution | 70–90 | High selectivity, mild conditions | Requires coupling reagents, multiple steps |

| Diazotization + reduction (for chloroaniline intermediates) | 3-chloro-5-methyl-4-nitroaniline + NaNO2 + reducing agents | Diazotization, reduction by hypophosphorous acid or iron powder | >80 | One-pot, cost-effective | Limited to chloroaniline derivatives |

Research Findings and Notes

- The nucleophilic displacement approach is favored for introducing heterocyclic amines onto chloro-substituted aromatic rings due to the good leaving ability of chlorine in electron-deficient heterocycles.

- Microwave-assisted synthesis significantly reduces reaction time and can improve yields, an important consideration for scale-up.

- The diazotization-reduction method offers a streamlined route to chloroaniline intermediates, which can then be further functionalized.

- Alternative solvents and catalysts (e.g., SOCl2 for chlorination steps, various amide coupling agents) can be optimized depending on substrate sensitivity and scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.